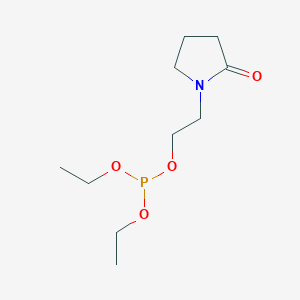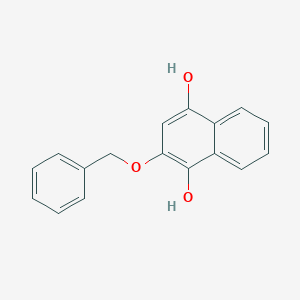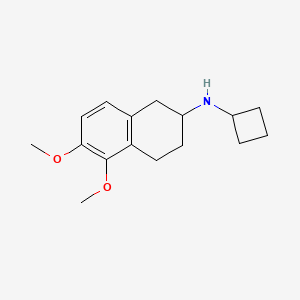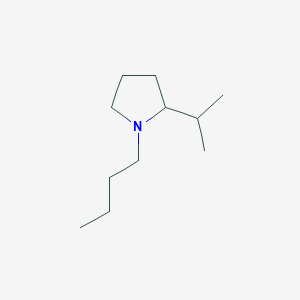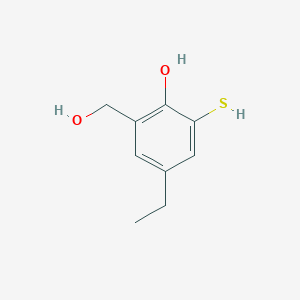![molecular formula C12H10N4O3 B14381153 8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 88598-10-1](/img/structure/B14381153.png)
8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles as coenzymatic constituents in oxidoreductase enzymes, which are essential in various biological processes, including growth and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a methoxy-substituted benzene derivative with a suitable pteridine precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in research related to enzyme functions and metabolic pathways.
Medicine: The compound has shown promise in developing new drugs, particularly as inhibitors for enzymes involved in neurodegenerative diseases and viral infections.
Industry: Its unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in treating diseases .
Comparison with Similar Compounds
Similar Compounds
Pteridine-2,4(1H,3H)-dione: A simpler analog without the methoxy and methyl substitutions.
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: Known for their diuretic properties.
Benzo[g]pteridine-2,4(3H,10H)-diones: Studied for their antimalarial properties
Uniqueness
8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its specific substitutions, which confer unique chemical and biological properties. These substitutions enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
88598-10-1 |
|---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
8-methoxy-7-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O3/c1-5-3-6-7(4-8(5)19-2)14-10-9(13-6)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
LGMMSHCXNIKDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)N=C3C(=N2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)
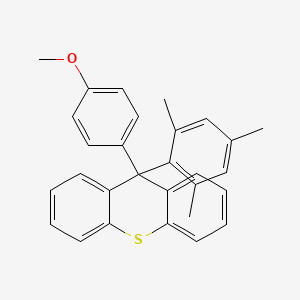

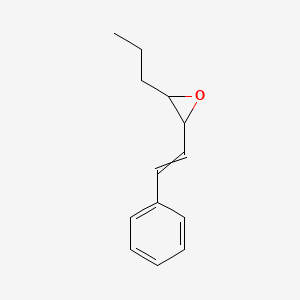
![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)

![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)
